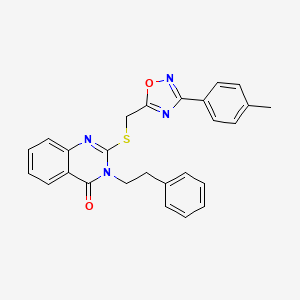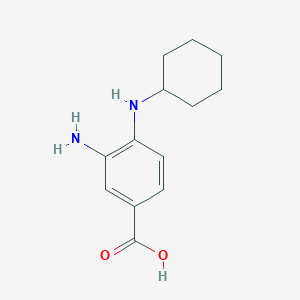
6-Chloroisoquinoline-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloroisoquinoline-1-carbaldehyde is an organic compound with the molecular formula C10H6ClNO It is a derivative of isoquinoline, featuring a chloro substituent at the 6th position and an aldehyde functional group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroisoquinoline-1-carbaldehyde typically involves the chlorination of isoquinoline followed by formylation. One common method includes the use of Vilsmeier-Haack reaction, where isoquinoline is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of stringent purification processes to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloroisoquinoline-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro substituent can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed:
Oxidation: 6-Chloroisoquinoline-1-carboxylic acid.
Reduction: 6-Chloroisoquinoline-1-methanol.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloroisoquinoline-1-carbaldehyde has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive compounds.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloroisoquinoline-1-carbaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical processes. Additionally, the chloro substituent can undergo nucleophilic substitution, allowing the compound to interact with various biological targets and pathways .
Comparaison Avec Des Composés Similaires
- 1-Chloroisoquinoline-6-carbaldehyde
- 6-Chlorobiphenyl-3-carbaldehyde
- 6-Methoxybenzofuran-2-carbaldehyde
- 3-Chloroisoquinoline
Uniqueness: 6-Chloroisoquinoline-1-carbaldehyde is unique due to the specific positioning of the chloro and aldehyde groups, which confer distinct chemical properties and reactivity patterns. This makes it particularly valuable in the synthesis of specialized compounds and in research applications where precise chemical modifications are required .
Propriétés
IUPAC Name |
6-chloroisoquinoline-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-8-1-2-9-7(5-8)3-4-12-10(9)6-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXAAUPVBQXJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=O)C=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-bromophenyl)thio]-1-(2-furoyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2847275.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2847276.png)
![6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile](/img/structure/B2847277.png)

![2-[(4-bromophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2847280.png)
![4-ACETAMIDO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE](/img/structure/B2847281.png)




![3-(4-Methoxyphenyl)-5-[(phenylsulfonyl)methyl]isoxazole](/img/structure/B2847290.png)
![3-(4-fluorophenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2847292.png)

